molecular formula C9H7ClO3 B13957322 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 127273-12-5

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B13957322
CAS No.: 127273-12-5
M. Wt: 198.60 g/mol
InChI Key: LJIZTSRZWZUBJE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound that belongs to the class of aromatic acids It features a chlorophenyl group attached to a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of 4-bromo-3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid.

Scientific Research Applications

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chlorocinnamic acid

Uniqueness

3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyprop-2-enoic acid moiety allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

127273-12-5

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)

InChI Key

LJIZTSRZWZUBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)Cl

Origin of Product

United States

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